molecular formula C12H20ClN B2959899 (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride CAS No. 1415303-39-7

(1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride

Cat. No.: B2959899
CAS No.: 1415303-39-7
M. Wt: 213.75
InChI Key: WQCMEXXHUOHNLP-FVGYRXGTSA-N
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Description

(1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with a tert-butyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reduction of (4-tert-butylphenyl)acetone using a chiral reducing agent to obtain the desired chiral amine. The reaction conditions often include the use of solvents like ethanol or methanol and a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a chiral catalyst. This method allows for the large-scale production of the chiral amine with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.

    4-tert-Butylphenylacetylene: A related compound with a similar tert-butylphenyl structure but different functional groups.

    4-tert-Butylacetophenone: Another related compound used as an intermediate in organic synthesis.

Uniqueness

(1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride is unique due to its chiral nature and the presence of the tert-butyl group, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it valuable in the synthesis of chiral pharmaceuticals and as a research tool in various scientific studies.

Properties

IUPAC Name

(1S)-1-(4-tert-butylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-9(13)10-5-7-11(8-6-10)12(2,3)4;/h5-9H,13H2,1-4H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCMEXXHUOHNLP-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415303-39-7
Record name (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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